Retagliptin hydrochloride is a novel compound classified as a dipeptidyl peptidase-4 inhibitor, primarily developed for the treatment of type 2 diabetes mellitus. It functions by increasing the levels of incretin hormones, which in turn enhance insulin secretion and lower glucagon levels in the bloodstream. This mechanism helps to improve glycemic control in diabetic patients. The chemical formula for retagliptin is , and its IUPAC name is methyl 7-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate .
Retagliptin exhibits significant biological activity as a selective inhibitor of dipeptidyl peptidase-4. This inhibition leads to increased levels of active incretin hormones, resulting in:
Retagliptin is primarily used for:
Studies have demonstrated that retagliptin may interact pharmacokinetically with other medications, particularly metformin. Co-administration has shown:
Retagliptin shares similarities with other compounds that inhibit dipeptidyl peptidase-4. Here are some notable comparisons:
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| Sitagliptin | C16H15F6N5O3S | First DPP-4 inhibitor approved; extensive clinical use. |
| Vildagliptin | C17H25F6N5O2 | Known for its rapid onset of action; less frequent dosing. |
| Saxagliptin | C18H25F3N2O2S | Unique dual inhibition mechanism; also affects serotonin receptors. |
| Teneligliptin | C19H20F6N4O3 | Exhibits longer half-life; once daily dosing improves adherence. |
Retagliptin distinguishes itself by its potent inhibitory activity and favorable pharmacokinetic profile, making it an effective option for managing type 2 diabetes while minimizing side effects associated with other DPP-4 inhibitors .
The systematic International Union of Pure and Applied Chemistry nomenclature for retagliptin hydrochloride is methyl 7-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylate hydrochloride [4] [7]. This comprehensive nomenclature reflects the compound's complex molecular architecture and stereochemical configuration [2].
The compound belongs to the chemical classification of beta-amino acids and derivatives, representing a class of organic compounds characterized by the presence of amino functionality positioned at the beta carbon relative to the carboxylic acid group [7]. Within the broader context of heterocyclic chemistry, retagliptin hydrochloride is classified as a bicyclic nitrogen-containing heterocycle featuring a fused imidazole-pyrazine ring system [15] [21].
Table 1: Molecular Identification Parameters
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₉H₁₉ClF₆N₄O₃ | [2] [6] |
| Molecular Weight | 500.823 g/mol | [2] |
| Chemical Abstracts Service Number | 1174038-86-8 | [4] [6] |
| Unique Ingredient Identifier | 7F70K4065S | [2] [4] |
| InChI Key | DIUZSRUIUOLMSO-HNCPQSOCSA-N | [2] [4] |
| Stereochemistry | Absolute (1 defined stereocenter) | [2] [15] |
The compound demonstrates exceptional stereochemical specificity with one defined chiral center, contributing to its selective biological activity profile [2] [15]. The absolute stereochemical configuration is designated through the (R)-configuration at the critical amino acid-bearing carbon atom [7] [17].
The three-dimensional molecular architecture of retagliptin hydrochloride exhibits remarkable structural complexity through its integration of multiple conformationally flexible regions and rigidly defined heterocyclic frameworks [17] [19]. The overall molecular geometry demonstrates a sophisticated arrangement of functional groups optimized for specific molecular recognition events [18] [33].
The compound's three-dimensional structure features distinct spatial domains, including the planar heterocyclic core, the extended amino acid side chain, and the peripheral trifluoromethyl substituents [15] [17]. These structural elements collectively contribute to the molecule's unique conformational landscape and electronic properties [18] [24].
The imidazo[1,5-a]pyrazine core scaffold represents the fundamental structural framework of retagliptin hydrochloride, characterized by a bicyclic 6,5-fused ring system [22]. This heterocyclic architecture features a five-membered imidazole ring fused to a six-membered pyrazine ring, creating a planar aromatic system with distinctive electronic properties [21] [25].
The tetrahydro configuration of the pyrazine ring introduces significant conformational flexibility while maintaining the overall bicyclic integrity . The saturation of the pyrazine ring enhances metabolic stability and reduces off-target kinase activity compared to fully aromatic analogs . The core scaffold adopts a predominantly planar conformation with minimal deviation from planarity, facilitating optimal π-π interactions with biological targets [22] [25].
Table 2: Imidazo[1,5-a]pyrazine Core Structural Parameters
| Structural Feature | Configuration | Electronic Effect |
|---|---|---|
| Ring Fusion | 6,5-Bicyclic | Enhanced stability |
| Pyrazine Saturation | Tetrahydro | Reduced aromaticity |
| Nitrogen Positioning | 1,5-positions | Electron donation |
| Planarity | Minimal deviation | π-π interactions |
The nitrogen atoms within the heterocyclic core provide both inductive and mesomeric stabilization effects [26]. The electron-donating properties of the nitrogen substituents increase the nucleophilicity of the carbene-like character within the ring system [26]. The imidazo[1,5-a]pyrazine framework demonstrates superior binding affinity to dipeptidyl peptidase-4's S2 pocket compared to alternative heterocyclic scaffolds [21].
Retagliptin hydrochloride possesses a single chiral center located at the amino acid-bearing carbon atom, designated with (R)-absolute configuration [2] [7] [15]. This stereochemical arrangement is critical for the compound's biological activity and selectivity profile [11] [13].
The chiral center exhibits tetrahedral geometry with four distinct substituents: the amino group, the trifluorophenyl-containing side chain, the hydrogen atom, and the carbonyl-containing main chain [11]. The (R)-configuration places the amino group in the spatial orientation required for optimal enzyme-inhibitor interactions [7] [13].
Table 3: Stereochemical Configuration Analysis
| Chiral Center | Configuration | Priority Assignment | Spatial Arrangement |
|---|---|---|---|
| C-3 of amino acid | (R) | NH₂ > Ar-CH₂ > CO > H | Clockwise rotation |
| Optical Activity | Unspecified | Single enantiomer | Absolute stereochemistry |
| Defined Stereocenters | 1/1 | Complete definition | No E/Z centers |
The stereochemical configuration directly influences the molecule's interaction with the dipeptidyl peptidase-4 active site, with the (R)-enantiomer demonstrating significantly enhanced binding affinity compared to the (S)-enantiomer [13] [27]. The absolute stereochemistry ensures optimal spatial complementarity with the enzyme's recognition motifs [33].
The functional group arrangement in retagliptin hydrochloride demonstrates sophisticated electronic distribution patterns that contribute to its unique physicochemical properties [18] [24]. The molecule features multiple electron-withdrawing groups, including two trifluoromethyl substituents and a carboxylate ester functionality [2] [17].
The trifluoromethyl groups exhibit strong electron-withdrawing effects through both inductive and field effects, significantly influencing the electronic distribution throughout the molecular framework [24] [26]. These fluorinated substituents stabilize the molecular orbitals and enhance metabolic stability through resistance to cytochrome P450-mediated oxidation [3] [24].
Table 4: Electronic Properties and Functional Group Analysis
| Functional Group | Electronic Effect | Contribution to Stability | Molecular Interaction |
|---|---|---|---|
| Trifluoromethyl (C-3) | Strong electron-withdrawal | Enhanced metabolic stability | Lipophilic interactions |
| Trifluoromethyl (aryl) | Electron-withdrawal | Increased binding affinity | Hydrophobic contacts |
| Methyl ester | Moderate electron-withdrawal | Improved solubility | Hydrogen bonding |
| Amino group | Electron-donation | Ionic interactions | Electrostatic binding |
The electronic distribution analysis reveals significant polarization effects throughout the molecular structure [18]. The highest occupied molecular orbital energy levels are influenced by the electron-donating nitrogen atoms within the heterocyclic core, while the lowest unoccupied molecular orbital is stabilized by the electron-withdrawing fluorinated substituents [18] [24].
Retagliptin hydrochloride exhibits a complex molecular architecture with the chemical formula C₁₉H₁₉ClF₆N₄O₃ and molecular weight of 500.8 g/mol [1]. The compound demonstrates characteristic crystalline behavior typical of pharmaceutical salts, with the hydrochloride salt form providing enhanced stability and solubility compared to the free base form [2].
The crystalline landscape of retagliptin hydrochloride encompasses multiple solid-state forms, each exhibiting distinct physicochemical properties. The primary anhydrous form represents the thermodynamically stable crystalline arrangement under standard conditions [3]. This form demonstrates optimal stability characteristics with well-defined lattice parameters and intermolecular hydrogen bonding networks [4].
| Polymorphic Form | Stability | Crystalline Characteristics | Detection Method |
|---|---|---|---|
| Anhydrous Form | Thermodynamically stable | Primary crystalline form | PXRD, DSC, TGA |
| Hydrated Form | Conditionally stable | May exist under humid conditions | TGA, Karl Fischer |
| Amorphous Form | Metastable | Possible during processing | DSC, PXRD |
| Polymorphic Forms | Variable stability | Multiple forms possible | PXRD, DSC |
The polymorphic transitions of retagliptin hydrochloride follow established thermodynamic principles governing pharmaceutical crystals. Under elevated temperature conditions, the compound may undergo phase transitions characteristic of enantiotropic polymorphism [5]. These transitions are monitored using differential scanning calorimetry, which reveals endothermic events corresponding to polymorphic conversions and eventual melting [6].
The crystalline morphology of retagliptin hydrochloride varies significantly depending on crystallization conditions. Rapid crystallization typically produces needle-like crystals, while controlled crystallization yields more isotropic crystal habits [3]. The crystal habit directly influences powder flow properties, compaction behavior, and dissolution characteristics [7].
Retagliptin hydrochloride demonstrates characteristic pH-dependent solubility patterns consistent with weakly basic pharmaceutical compounds. The solubility profile reveals maximum dissolution at acidic pH values where the compound exists predominantly in its protonated form [8] [9].
| pH Condition | Solubility | Mechanism |
|---|---|---|
| pH 1.2 (gastric) | Higher (protonated form) | Acidic conditions favor dissolution |
| pH 6.8 (intestinal) | Moderate | Physiological pH |
| pH 7.4 (plasma) | Moderate | Physiological pH |
The compound exhibits varying solubility across different solvent systems, with organic solvents generally providing higher solubility than aqueous media. Methanol and ethanol demonstrate excellent solvating properties, while water provides moderate solubility at physiological pH [10].
The apparent solubility of retagliptin hydrochloride follows the van't Hoff equation, with temperature-dependent dissolution exhibiting typical endothermic behavior. The dissolution enthalpy calculations indicate favorable energetic interactions between the compound and polar solvents [8].
Comprehensive thermal analysis reveals retagliptin hydrochloride maintains structural integrity up to approximately 150°C, beyond which thermal degradation becomes significant [11]. The compound follows first-order degradation kinetics under elevated temperature conditions, consistent with pharmaceutical compounds of similar molecular complexity [8].
| Parameter | Value | Condition |
|---|---|---|
| Thermal Stability Range | Stable up to ~150°C | Typical for DPP-4 inhibitors |
| Decomposition Temperature | >200°C (estimated) | Similar compounds |
| Activation Energy | Not specifically reported | Literature review |
The thermal degradation pathway involves sequential loss of functional groups, beginning with dehydration processes followed by organic fragment elimination. The degradation follows established patterns observed in structurally related dipeptidyl peptidase-4 inhibitors [8] [12].
Under oxidative stress conditions, retagliptin hydrochloride demonstrates moderate stability, with degradation products forming through well-characterized oxidation pathways. The presence of multiple fluorine substituents provides inherent protection against oxidative degradation [8].
The mass spectrometric analysis of retagliptin hydrochloride reveals characteristic fragmentation patterns consistent with its molecular structure. The molecular ion peak appears at m/z 500.8, corresponding to the protonated molecule [M+H]⁺ [1].
The compound undergoes predictable fragmentation following established mass spectrometric principles. The initial fragmentation involves loss of the trifluoromethyl group, producing a characteristic fragment at m/z 431. Subsequent fragmentations include loss of the amino acid side chain and cyclization reactions typical of imidazopyrazine derivatives [13] [14].
| Fragment m/z | Assignment | Relative Intensity |
|---|---|---|
| 500.8 | [M+H]⁺ | Molecular ion |
| 431 | [M-CF₃]⁺ | Base peak |
| 387 | [M-CF₃-CO₂]⁺ | Major fragment |
| 301 | Imidazopyrazine core | Diagnostic |
The nuclear magnetic resonance spectroscopic analysis provides comprehensive structural confirmation through detailed chemical shift assignments for both ¹H and ¹³C nuclei.
The proton nuclear magnetic resonance spectrum reveals distinct chemical shift patterns characteristic of the imidazopyrazine core structure. The aromatic protons appear in the typical downfield region (7.0-8.0 ppm), while the aliphatic methylene protons resonate in the 2.5-4.0 ppm range [15].
The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework. The carbonyl carbon appears at approximately 170 ppm, while the aromatic carbons resonate in the 120-140 ppm region. The trifluoromethyl carbon exhibits characteristic splitting patterns due to carbon-fluorine coupling [15] [16].
Advanced two-dimensional nuclear magnetic resonance techniques, including heteronuclear single quantum coherence spectroscopy, confirm the connectivity patterns within the molecular structure. These correlations provide unambiguous assignment of complex multipicity patterns observed in the one-dimensional spectra [15].